molecular formula C18H27N B14263310 1H-Indole, 1-decyl- CAS No. 163806-31-3

1H-Indole, 1-decyl-

Cat. No.: B14263310
CAS No.: 163806-31-3
M. Wt: 257.4 g/mol
InChI Key: RAOWSRKEACYRLX-UHFFFAOYSA-N
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Description

1H-Indole, 1-decyl- is an N-alkylated indole derivative where a decyl (C₁₀H₂₁) chain is attached to the nitrogen atom of the indole core (C₈H₆N). This substitution significantly alters its physicochemical properties compared to unsubstituted indole. For example:

  • Molecular formula: Likely C₁₈H₂₅N (indole core: C₈H₆N + decyl: C₁₀H₂₁).
  • Synthesis: Similar to other N-alkyl indoles (e.g., 1-ethyl-1H-indole in ), this compound could be synthesized via alkylation of indole using decyl bromide and a strong base like NaH in DMSO .

Properties

CAS No.

163806-31-3

Molecular Formula

C18H27N

Molecular Weight

257.4 g/mol

IUPAC Name

1-decylindole

InChI

InChI=1S/C18H27N/c1-2-3-4-5-6-7-8-11-15-19-16-14-17-12-9-10-13-18(17)19/h9-10,12-14,16H,2-8,11,15H2,1H3

InChI Key

RAOWSRKEACYRLX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCN1C=CC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indole, 1-decyl- can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . For the decyl substitution, a decyl halide can be used in a nucleophilic substitution reaction with the indole nitrogen .

Industrial Production Methods: Industrial production of 1H-Indole, 1-decyl- often involves large-scale Fischer indole synthesis followed by alkylation with decyl halides. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperatures .

Chemical Reactions Analysis

Types of Reactions: 1H-Indole, 1-decyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1H-Indole, 1-decyl- has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in cell signaling and as a potential therapeutic agent.

    Medicine: Investigated for its anti-cancer, anti-inflammatory, and antimicrobial properties.

    Industry: Used in the production of dyes, fragrances, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1H-Indole, 1-decyl- involves its interaction with various molecular targets. It can bind to receptors and enzymes, modulating their activity. For example, it may interact with serotonin receptors, influencing neurotransmission. The decyl group enhances its ability to penetrate cell membranes, increasing its bioavailability .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key differences between 1-decyl-1H-indole and related N-alkyl/aryl indoles:

Compound Substituent Molecular Weight (g/mol) Key Properties/Applications References
1H-Indole, 1-decyl- C₁₀H₂₁ ~275.4 (estimated) High hydrophobicity; potential use in surfactants or ionic liquids for thermal stability . Extrapolated
1-Methyl-1H-indole CH₃ 131.17 Lower hydrophobicity; used in pharmaceuticals and as a precursor in organic synthesis .
1-Ethyl-1H-indole C₂H₅ 145.20 Intermediate lipophilicity; studied in toxicology and material science .
1-(5-Chloropentyl)-1H-indole C₅H₁₀Cl 221.73 Chlorinated alkyl chain enhances reactivity; applications in medicinal chemistry .
1-(Phenylsulfonyl)-1H-indole C₆H₅SO₂ 261.30 Polar substituent improves enzyme inhibition (e.g., cholinesterase inhibitors) .

Structural and Functional Insights:

  • Chain Length Effects: Longer alkyl chains (e.g., decyl) increase hydrophobicity and reduce water solubility, making these compounds suitable for non-polar solvents or lipid-based formulations. For instance, 1-decyl-3-methylimidazolium ionic liquids exhibit stable liquid-vapor equilibria, suggesting similar thermal resilience for 1-decyl-1H-indole derivatives . Shorter chains (methyl, ethyl) enhance volatility and bioavailability, as seen in 1-methylindole’s role in antitumor agents .
  • Biological Activity :

    • N-alkyl indoles with shorter chains (e.g., 3-[(4-substituted piperazin-1-yl)methyl]-1H-indole) show cytotoxicity (IC₅₀ < 10 μM) against cancer cell lines .
    • Polar substituents like phenylsulfonyl improve binding to enzymes (e.g., 5-HT₆ receptors), whereas bulky decyl groups may hinder target engagement .
  • Synthetic Challenges :

    • Alkylation with long chains (≥C₁₀) may require optimized conditions (e.g., elevated temperatures or polar aprotic solvents) to overcome steric hindrance, as demonstrated in the synthesis of 1-(prop-2-in-1-yl)-1H-indole .

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